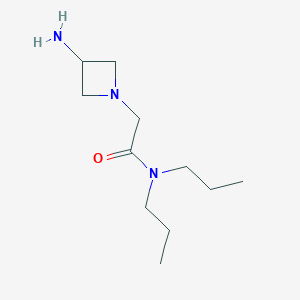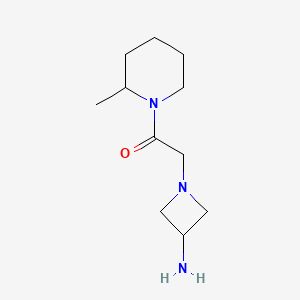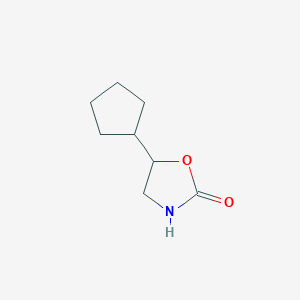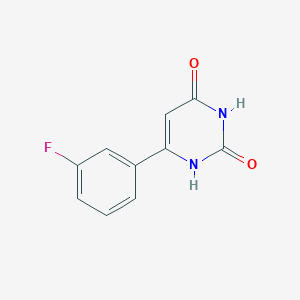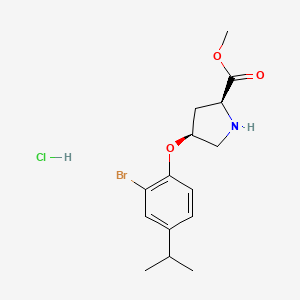
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
概要
説明
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound known for its multifaceted applications in scientific research, chemistry, biology, and industry. The stereochemistry indicated by (2S,4S) specifies its configuration at the 2nd and 4th positions, which is crucial for its interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride typically begins with the preparation of the pyrrolidine core, followed by the strategic introduction of the bromo and isopropylphenoxy substituents. Common synthetic routes involve nucleophilic substitution reactions, where an appropriate pyrrolidine derivative reacts with bromo-isopropylphenol under controlled conditions.
Industrial Production Methods: : On an industrial scale, the compound is synthesized using optimized batch or continuous flow processes. High-pressure liquid chromatography (HPLC) and recrystallization are employed to ensure purity and yield, while reaction conditions such as temperature, pH, and solvent choice are tightly controlled to maximize efficiency.
化学反応の分析
Types of Reactions: : Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride undergoes various reactions including:
Oxidation: : Transformation into its corresponding oxide.
Reduction: : Formation of reduced derivatives.
Substitution: : Particularly nucleophilic substitutions where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions: : The compound reacts with reagents such as sodium borohydride for reductions, and silver oxide for oxidations. Solvents like dichloromethane or ethanol are often employed.
Major Products Formed: : Reaction products depend on the reagents used; for example, substitution with an alcohol could yield an ether derivative, while reduction could yield a secondary amine.
科学的研究の応用
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological receptors due to its stereochemical configuration.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Applied in the manufacturing of pharmaceuticals and specialty chemicals, contributing to the development of new drugs and materials.
作用機序
The mechanism of action for Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its binding to specific molecular targets, such as enzymes or receptors, which mediates its biological effects. The compound’s configuration allows it to fit into the active sites of these targets, triggering a cascade of biochemical reactions.
類似化合物との比較
When compared to other pyrrolidine-based compounds, Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride stands out due to its unique bromo and isopropylphenoxy substituents. This specificity can lead to higher selectivity and efficacy in its applications.
Similar Compounds
4-(2-Bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
4-(2-Bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Each of these analogs provides insights into the effects of different substituents on the compound’s activity and interactions.
特性
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3.ClH/c1-9(2)10-4-5-14(12(16)6-10)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBYCAMIKYKQD-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
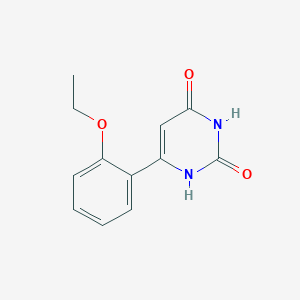
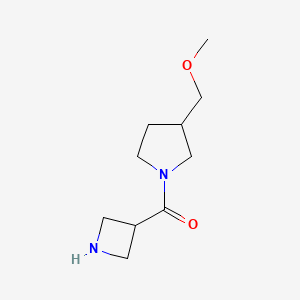
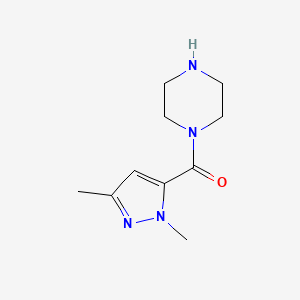
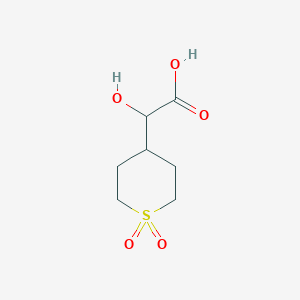
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)
